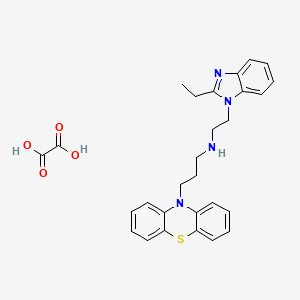
Phenothiazine, 10-(3-((2-(2-ethyl-1-benzimidazolyl)ethyl)amino)propyl)-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 10-(3-((2-(2-ethyl-1-benzimidazolyl)ethyl)amino)propyl)-, oxalate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenothiazine core linked to a benzimidazole moiety through a propyl chain. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(3-((2-(2-ethyl-1-benzimidazolyl)ethyl)amino)propyl)-, oxalate involves multiple steps. The process typically starts with the preparation of the phenothiazine core, followed by the introduction of the benzimidazole moiety. The final step involves the formation of the oxalate salt.
Preparation of Phenothiazine Core: The phenothiazine core is synthesized through a cyclization reaction involving diphenylamine and sulfur.
Introduction of Benzimidazole Moiety: The benzimidazole moiety is introduced through a nucleophilic substitution reaction, where 2-ethylbenzimidazole reacts with an appropriate alkylating agent.
Formation of Oxalate Salt: The final compound is converted to its oxalate salt form by reacting with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(3-((2-(2-ethyl-1-benzimidazolyl)ethyl)amino)propyl)-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines and thiols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the phenothiazine core or benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenothiazine, 10-(3-((2-(2-ethyl-1-benzimidazolyl)ethyl)amino)propyl)-, oxalate has diverse applications in scientific research:
Biology: Employed in studying enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Phenothiazine, 10-(3-((2-(2-ethyl-1-benzimidazolyl)ethyl)amino)propyl)-, oxalate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. The phenothiazine core is known to interact with dopamine receptors, while the benzimidazole moiety can bind to DNA and proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Methylene Blue: A benzimidazole derivative with antimalarial and diagnostic applications.
Uniqueness
Phenothiazine, 10-(3-((2-(2-ethyl-1-benzimidazolyl)ethyl)amino)propyl)-, oxalate is unique due to its combined phenothiazine and benzimidazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61981-89-3 |
|---|---|
Molecular Formula |
C28H30N4O4S |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[2-(2-ethylbenzimidazol-1-yl)ethyl]-3-phenothiazin-10-ylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C26H28N4S.C2H2O4/c1-2-26-28-20-10-3-4-11-21(20)30(26)19-17-27-16-9-18-29-22-12-5-7-14-24(22)31-25-15-8-6-13-23(25)29;3-1(4)2(5)6/h3-8,10-15,27H,2,9,16-19H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
QPUMOGXICIGVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCNCCCN3C4=CC=CC=C4SC5=CC=CC=C53.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















